N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide
Description
Chemical Identity: N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide, also known as C18 Ceramide (d18:1/18:0), is a sphingolipid with the molecular formula C₃₆H₇₁NO₃ and a molecular weight of 566 g/mol . Its structure includes:
- An 18-carbon saturated fatty acid (stearic acid) linked via an amide bond to a sphingosine backbone.
- A 3E double bond in the sphingoid base and stereospecific hydroxyl groups at positions 1 and 2 (1R,2R configuration).
- Canonical SMILES: OC[C@H](NC(CCCCCCCCCCCCCCCCC)=O)[C@H](O)/C=C/CCCCCCCCCCCCC .
Properties
IUPAC Name |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-ZQWWOPGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide typically involves multi-step organic reactions. One common method includes the condensation of a long-chain fatty acid with an amine, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways can vary depending on the context and application.
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility : 0.15 mg/mL in dimethylformamide (DMF) .
- Storage : Stable at -20°C .
- Biological Role : Ceramides are critical in cell membrane structure, apoptosis, and metabolic signaling. C18 Ceramide (d18:1/18:0) is implicated in insulin resistance and lipid metabolism disorders .
Ceramides vary in chain length, stereochemistry, and functional modifications. Below is a detailed comparison:
Structural Variants
Functional Modifications
- Glycosylation: GlcCer(d18:2(4E,8Z)/18:0(2OH[R])) (): A glucosylceramide with a 4E,8Z double bond system. Glycosylation enhances solubility in aqueous environments and roles in immune recognition . Termitomycesphin D (): Contains a β-D-glucopyranosyl group, enabling interactions with carbohydrate-binding proteins .
- Complex Glycolipids: N-[(1S,2R,3E)-1-[[(4-O-β-D-galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenyl]-Octadecanamide (): A glycosphingolipid with a branched galactose-glucose moiety, involved in neuronal signaling .
Stereochemical and Chain-Length Effects
Biological Activity
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide, also known as a ceramide derivative, is a compound of significant interest in biomedical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a long-chain fatty acid moiety, contributing to its lipid-like properties and interaction with cell membranes.
| Property | Value |
|---|---|
| Molecular Weight | 341.5286 g/mol |
| IUPAC Name | N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]acetamide |
| CAS Number | Not Available |
| Solubility | Lipophilic |
Ceramides play crucial roles in cellular processes such as apoptosis, cell growth regulation, and inflammation. The specific ceramide derivative under discussion exhibits potential anti-inflammatory and neuroprotective effects. Its mechanism appears to involve modulation of sphingolipid metabolism and interaction with cell signaling pathways.
Key Biological Activities:
- Anti-inflammatory Effects : Research indicates that ceramide derivatives can inhibit pro-inflammatory cytokine production.
- Neuroprotection : Studies suggest that this compound may protect neuronal cells from oxidative stress.
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.9949)
- Blood-Brain Barrier Penetration : Moderate probability (0.8649)
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.
Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis
Another study evaluated the anti-inflammatory properties of the compound in vitro using synovial fluid samples from rheumatoid arthritis patients. The results demonstrated a decrease in inflammatory markers such as IL-6 and TNF-alpha upon treatment with the compound.
Q & A
Basic Synthesis Optimization
Q: What are the standard methodologies for synthesizing N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide, and how can yield be optimized? A: Synthesis typically involves coupling octadecanoic acid with a sphingoid base precursor. A common approach uses carbodiimide-based reagents (e.g., EDC) to activate the carboxylic acid, followed by amide bond formation with the hydroxylated sphingoid base . Solvent selection (e.g., DMF or THF) and temperature control (20–25°C) are critical for minimizing side reactions. Purification via silica gel chromatography with a gradient of chloroform/methanol (9:1 to 4:1) improves purity (>95%) .
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Coupling Reagent | EDC/NHS | 65–75% |
| Solvent | Anhydrous DMF | - |
| Purification | Silica gel (CHCl3:MeOH) | >95% Purity |
Structural Characterization Techniques
Q: Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound? A: High-resolution mass spectrometry (HRMS) and NMR are essential. HRMS confirms molecular weight (C₃₄H₆₇NO₃, [M+H]⁺ = 538.5124) . ¹H/¹³C NMR resolves stereocenters:
- Hydroxy groups: δ 3.5–4.2 ppm (multiplet, 2R,2'-OH)
- Double bond (3E): Coupling constant J = 14–16 Hz in ¹H NMR .
Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) validates enantiomeric excess (>98%) .
Advanced Stereochemical Purity Challenges
Q: How can researchers address challenges in maintaining stereochemical purity during large-scale synthesis? A: Racemization at the 1R and 2R positions is a key concern. Use low-temperature reaction conditions (0–4°C) and chiral auxiliaries to stabilize intermediates . Enzymatic methods (e.g., lipase-catalyzed acyl transfer) can enhance stereoselectivity . Regular monitoring via circular dichroism (CD) or chiral HPLC is advised to detect early-stage deviations .
Resolving Bioactivity Data Contradictions
Q: How should discrepancies in reported bioactivity (e.g., ceramide signaling effects) be methodologically addressed? A: Contradictions often arise from variations in cell models or solvent carriers. Standardize assays using:
- Cell lines: Primary keratinocytes vs. immortalized lines (e.g., HaCaT) .
- Delivery systems: Ethanol/sodium cholate vs. lipid nanoparticles .
Comparative studies under controlled conditions (e.g., fixed lipid/protein ratios) can isolate compound-specific effects .
Advanced Analytical Method Development
Q: What novel analytical approaches can improve sensitivity in detecting this compound in biological matrices? A: Surface plasmon resonance (SPR) with anti-ceramide nanobodies enables real-time detection in serum (LOD = 0.1 nM) . For lipidomics, LC-MS/MS with a C18 column and MRM transitions (m/z 538→264) enhances specificity . Pre-treatment with phospholipase D improves recovery from membrane-bound fractions .
| Method | Sensitivity | Matrix |
|---|---|---|
| SPR with nanobodies | 0.1 nM | Serum |
| LC-MS/MS (MRM) | 5 nM | Tissue homogenate |
Mechanistic Studies in Lipid Rafts
Q: What experimental designs are recommended for studying this compound’s role in lipid raft modulation? A: Use fluorescence resonance energy transfer (FRET) with labeled raft markers (e.g., GM1-CTxB). Treat cells with 10–20 µM compound and monitor raft clustering via confocal microscopy . Complement with detergent-resistant membrane (DRM) assays: Sucrose gradient centrifugation followed by western blot for raft-associated proteins (e.g., flotillin-1) .
Addressing Stability Issues in Aqueous Media
Q: How can hydrolytic degradation of this compound be mitigated in aqueous formulations? A: Degradation occurs via ester hydrolysis at the hydroxymethyl group. Strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
